1,5-Dimethyl-3-phenylpyrazole
Overview
Description
1,5-Dimethyl-3-phenylpyrazole is a chemical compound with the molecular formula C11H12N2 . It is a member of the pyrazole family, which are versatile scaffolds in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole compounds like 1,5-Dimethyl-3-phenylpyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of 1,5-Dimethyl-3-phenylpyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including 1,5-Dimethyl-3-phenylpyrazole, are used as starting materials for the preparation of more complex heterocyclic systems . They are also used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
1,5-Dimethyl-3-phenylpyrazole has a molecular weight of 172.2264 .Scientific Research Applications
Synthesis of Fungicides : 1,5-Dimethyl-3-phenylpyrazole is used in the synthesis of pyrazole analogues of the systemic fungicide carboxin (Huppatz, 1983).
Corrosion Inhibition : This compound is part of a study on the inhibitory effect of bipyrazole compounds on corrosion of pure iron in acidic media (Chetouani et al., 2005).
Organic Synthesis : It's involved in the synthesis of various organic compounds, such as 4‐aryl‐4,7,8,9‐tetrahydro‐6H‐pyrazolo[3,4‐b]quinolin‐5‐ones (Quiroga et al., 1998) and in the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles (Tominaga et al., 1997).
Polymer Synthesis : This compound is also used in the atom-economical synthesis of poly(pyrazolylnaphthalene)s, which have applications in creating materials with high refractive indices and as sensitive chemosensors (Gao et al., 2013).
Medicinal Chemistry : There's research on its derivates for anti-inflammatory and antibacterial activities (Asad et al., 2019) and synthesis of novel pyrazolone derivatives with analgesic and anti-inflammatory activities (Eweas et al., 2015).
Analytical Chemistry : Studies on pyrazole derivatives, including 1,5-Dimethyl-3-phenylpyrazole, focus on their utility as analytical reagents and their potential in synthesizing organometallic coordination polymers (Babadeev & Stroganova, 2020).
Tobacco Research : This compound is involved in studies exploring the degradation of tobacco alkaloids in cigarette smoke, contributing to understanding the health risks associated with smoking (Kurgat et al., 2016).
Future Directions
The future directions for research on 1,5-Dimethyl-3-phenylpyrazole and similar compounds could involve further exploration of their synthesis techniques, biological activity, and potential applications . Additionally, understanding their structure/reactivity relationships could have a positive impact on the design of synthetic methods .
properties
IUPAC Name |
1,5-dimethyl-3-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-8-11(12-13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZWCCJQQCROGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145200 | |
Record name | 1,5-dimethyl-3-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3-phenylpyrazole | |
CAS RN |
10250-60-9 | |
Record name | 1,5-Dimethyl-3-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10250-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-dimethyl-3-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-dimethyl-3-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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